molecular formula C8H11NO2 B2714665 4-Prop-2-ynyl-1,4-oxazepan-5-one CAS No. 1849284-66-7

4-Prop-2-ynyl-1,4-oxazepan-5-one

Cat. No.: B2714665
CAS No.: 1849284-66-7
M. Wt: 153.181
InChI Key: UJABCKZNIULTML-UHFFFAOYSA-N
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Description

4-Prop-2-ynyl-1,4-oxazepan-5-one is a heterocyclic compound that belongs to the oxazepane family. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry. The structure of this compound includes a seven-membered ring containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Prop-2-ynyl-1,4-oxazepan-5-one typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction proceeds under mild conditions and leads to the formation of the desired oxazepane ring . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Prop-2-ynyl-1,4-oxazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazepane compounds.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the oxazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted oxazepane derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

4-Prop-2-ynyl-1,4-oxazepan-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Prop-2-ynyl-1,4-oxazepan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Prop-2-ynyl-1,4-oxazepan-5-one include other oxazepane derivatives such as:

  • 1,4-Diazepane
  • 1,4-Oxazepane
  • 1,4-Thiazepane

Uniqueness

What sets this compound apart from these similar compounds is its unique propargyl group (prop-2-ynyl) attached to the nitrogen atom. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-prop-2-ynyl-1,4-oxazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-4-9-5-7-11-6-3-8(9)10/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJABCKZNIULTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCOCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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